4-(Trifluoromethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

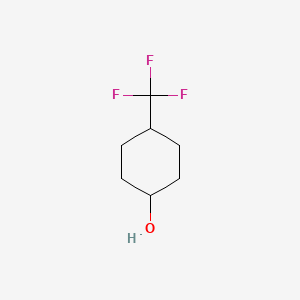

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, with its unique electronic properties, metabolic stability, and lipophilicity, has proven to be a valuable asset in modulating the bioactivity and pharmacokinetic profiles of molecules.[1][2] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)cyclohexanol, a versatile building block that serves as a gateway to a diverse array of complex chemical architectures.

This document moves beyond a simple recitation of facts, offering in-depth insights into the causality behind experimental choices and providing self-validating protocols. It is designed to be a practical and authoritative resource for researchers and professionals engaged in the development of novel chemical entities.

Core Physicochemical and Structural Properties

This compound is a colorless to almost colorless liquid at room temperature.[3] Its core structure consists of a cyclohexane ring substituted with a hydroxyl group and a trifluoromethyl group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, which can exhibit different physical properties and reactivity. The compound is typically supplied as a mixture of these isomers.[3]

The presence of the highly electronegative trifluoromethyl group significantly influences the properties of the cyclohexyl ring and the reactivity of the hydroxyl group. It enhances the compound's chemical stability and modulates its lipophilicity, making it a desirable fragment in drug design.[3]

Molecular Structure Visualization

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 30129-18-1 | [3] |

| Molecular Formula | C₇H₁₁F₃O | [3] |

| Molecular Weight | 168.16 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 181 °C | [3] |

| Density | 1.23 g/cm³ | [3] |

| Refractive Index (n20D) | 1.41 | [3] |

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This method is advantageous due to the ready availability of the starting material.

Reaction Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)phenol

This protocol is a self-validating system, where successful execution is confirmed by the isolation of the target product with the expected yield and purity, which can be verified by standard analytical techniques.

Materials:

-

4-(Trifluoromethyl)phenol

-

Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

-

Glacial Acetic Acid

-

Diethyl ether

-

1N Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate

-

Hydrogen gas supply

-

High-pressure hydrogenation reactor or a flask suitable for atmospheric pressure hydrogenation with a hydrogen balloon[4][5]

-

Celite or another filter aid

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation reactor, dissolve 4-(trifluoromethyl)phenol (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Carefully add the hydrogenation catalyst, such as platinum(IV) oxide or palladium on carbon (typically 5-10 mol%). The catalyst is pyrophoric and should be handled with care under an inert atmosphere if dry.[4]

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas several times to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of acetic acid or diethyl ether to ensure complete recovery of the product.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a 1N sodium hydroxide solution until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product as a mixture of cis and trans isomers.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals for the cyclohexyl protons, typically in the range of 1.0-2.5 ppm. The proton on the carbon bearing the hydroxyl group (H-1) would be deshielded and appear as a multiplet further downfield, likely between 3.5 and 4.0 ppm. The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift is dependent on concentration and solvent. The trifluoromethyl group will cause splitting of the signals of nearby protons, further complicating the spectrum.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-1) would appear in the range of 65-75 ppm. The carbon bearing the trifluoromethyl group (C-4) would also be significantly shifted. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.[6] A strong C-O stretching band is expected around 1050-1150 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 168.[7] Common fragmentation patterns for cyclohexanols include the loss of water (M-18), and alpha-cleavage. The presence of the trifluoromethyl group will lead to characteristic fragmentation patterns, including the loss of a CF₃ radical.

Summary of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Multiplets for cyclohexyl protons (1.0-2.5 ppm), multiplet for CH-OH (3.5-4.0 ppm), broad singlet for OH. |

| ¹³C NMR | Signal for C-OH (65-75 ppm), quartet for CF₃. |

| IR | Broad O-H stretch (3200-3600 cm⁻¹), strong C-O stretch (1050-1150 cm⁻¹), strong C-F stretches (1000-1350 cm⁻¹). |

| Mass Spec | Molecular ion (M⁺) at m/z 168, fragments corresponding to loss of H₂O, and CF₃. |

Chemical Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the hydroxyl group. It can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the alcohol and the stability of reaction intermediates.

Oxidation to 4-(Trifluoromethyl)cyclohexanone

The oxidation of the secondary alcohol to the corresponding ketone is a key transformation, providing a valuable intermediate for further synthetic manipulations.

Reaction Workflow:

Caption: Oxidation of this compound.

Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups.

Esterification

The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. This reaction is often used to introduce the 4-(trifluoromethyl)cyclohexyl moiety into larger molecules. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.[8]

Applications in Drug Development and Agrochemicals

The 4-(trifluoromethyl)cyclohexyl motif is a valuable pharmacophore in medicinal chemistry and agrochemical design. Its incorporation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3]

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] One notable example is in the development of nonsteroidal androgen receptor antagonists. For instance, the compound PF-998425, a potent and selective androgen receptor antagonist, incorporates a 2-hydroxycyclohexyl moiety with a trifluoromethyl group on the aromatic ring, highlighting the utility of related structural motifs in drug design.[3] While not a direct derivative, this illustrates the pharmaceutical relevance of combining cyclohexanol and trifluoromethyl functionalities.

Agrochemical Applications

In the agrochemical industry, this compound is used in the formulation of more effective and target-specific pesticides and herbicides.[3] The trifluoromethyl group can enhance the potency and environmental stability of the active ingredients. While specific commercial agrochemicals derived directly from this compound are not widely publicized, the use of trifluoromethyl-containing building blocks is a common strategy in the development of new crop protection agents.[9]

Isomerism and Separation

This compound exists as a mixture of cis and trans diastereomers. The relative orientation of the hydroxyl and trifluoromethyl groups can significantly impact the molecule's physical properties, biological activity, and reactivity.

-

In the cis isomer, both substituents are on the same face of the cyclohexane ring.

-

In the trans isomer, the substituents are on opposite faces.

The separation of these isomers can be challenging but is often necessary for stereospecific synthesis and for evaluating the biological activity of the individual diastereomers. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), are typically employed for their separation.[10][11] The choice of stationary and mobile phases is critical for achieving good resolution.

Safety and Handling

This compound is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive hydroxyl group and a stabilizing, lipophilic trifluoromethyl group makes it an attractive starting material for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important chemical intermediate. The continued exploration of the chemistry of this compound and its derivatives is expected to lead to the discovery of new and improved chemical entities with significant biological activity.

References

- University of Tokyo.

- University of Rochester.

- European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. [Link]

- European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- PMC.

- Chemguide. mass spectra - the molecular ion (M+) peak. [Link]

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

- Google Patents.

- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. Synthesis method of 4-substituted cyclohexanone.

- Royal Society of Chemistry.

- Unknown Source.

- ResearchGate. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Molnar Institute.

- PMC.

- ResearchGate. 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

- YouTube. Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. [Link]

- Richmond Sarpong Group.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Iowa State University. NMR Coupling Constants. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- UCLA. IR Absorption Table. [Link]

- Pearson.

- ResearchGate.

- MDPI. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]

- Reddit. Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. [Link]

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- PubMed. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- ResearchGate. Kinetic Analysis of the HBTM-Catalyzed Esterification of an Enantiopure Secondary Alcohol. [Link]

- Al-Khwarizmi Engineering Journal.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

- PMC. Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)

- University of Birmingham.

- EPFL.

- University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. chem.uci.edu [chem.uci.edu]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molnar-institute.com [molnar-institute.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)cyclohexanol is a pivotal fluorinated building block in modern medicinal and materials chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto the cyclohexane scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its chemical structure, stereoisomerism, and IUPAC nomenclature. It further details a standard synthetic protocol, explores its key spectroscopic characteristics for analytical identification, and discusses the profound impact of the trifluoromethyl moiety on molecular properties relevant to drug design.

Chemical Structure and Nomenclature

This compound is a disubstituted cycloalkane characterized by a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group attached to a cyclohexane ring. Its chemical formula is C₇H₁₁F₃O with a molecular weight of 168.16 g/mol .[1][2]

IUPAC Numbering Convention

The systematic naming of this compound follows the IUPAC rules for nomenclature, which prioritize the principal functional group to assign the lowest possible locant (position number).

-

Identify the Principal Functional Group: The alcohol (-OH) group has higher priority than the alkyl (trifluoromethyl) substituent.

-

Numbering the Ring: The carbon atom bonded to the hydroxyl group is assigned as position 1 (C1).

-

Lowest Locant for Substituents: The ring is numbered in a direction that gives the next substituent the lowest possible number. In this case, the trifluoromethyl group is located at position 4.

Therefore, the correct IUPAC name is 4-(trifluoromethyl)cyclohexan-1-ol .[3]

Caption: IUPAC numbering for 4-(trifluoromethyl)cyclohexan-1-ol.

Stereoisomerism: Cis and Trans Isomers

Due to the substitution pattern on the cyclohexane ring, this compound exists as two distinct geometric isomers: cis and trans. These isomers relate to the relative spatial orientation of the -OH and -CF₃ groups with respect to the plane of the ring.

-

cis-isomer: Both the hydroxyl and trifluoromethyl groups are on the same side of the cyclohexane ring.

-

trans-isomer: The hydroxyl and trifluoromethyl groups are on opposite sides of the ring.

The stereochemistry is critically important as it dictates the three-dimensional shape of the molecule, which in turn influences its biological activity and physical properties.

Conformational Analysis and Stability

To understand the properties of the cis and trans isomers, one must consider the chair conformations of the cyclohexane ring, which is the most stable arrangement. In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Stability of trans-4-(Trifluoromethyl)cyclohexanol

The trans isomer is generally more stable than the cis isomer. This is because it can adopt a chair conformation where both the bulky trifluoromethyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are in axial positions.

Caption: Most stable chair conformation of trans-4-(trifluoromethyl)cyclohexanol.

Stability of cis-4-(Trifluoromethyl)cyclohexanol

In the cis isomer, one substituent must be in an axial position while the other is equatorial, regardless of which chair conformation it adopts. This leads to unavoidable steric strain from 1,3-diaxial interactions between the axial substituent and the axial hydrogens on the same side of the ring, rendering the cis isomer less stable than the di-equatorial trans isomer.

Caption: A chair conformation of cis-4-(trifluoromethyl)cyclohexanol.

Synthesis Protocol

A common and reliable method for the synthesis of this compound is the reduction of the corresponding ketone, 4-(trifluoromethyl)cyclohexanone. This stereoselective reduction typically yields a mixture of cis and trans isomers.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)cyclohexanone

This protocol describes a standard laboratory procedure using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Objective: To synthesize this compound from 4-(trifluoromethyl)cyclohexanone.

Materials:

-

4-(Trifluoromethyl)cyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in portions. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄ and the borate esters.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The washes remove acidic impurities and residual water-soluble components, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanol.

-

Purification: The isomers can be separated by column chromatography on silica gel if required.

Physicochemical Properties and Their Impact in Drug Design

The trifluoromethyl group is not merely a passive substituent; it actively modulates the properties of the parent molecule. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug development.[1][2]

| Property | Value (cis/trans mixture) | Source |

| CAS Number | 30129-18-1 | [1][2] |

| Molecular Formula | C₇H₁₁F₃O | [1][2] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 181 °C | [1][2] |

| Density | 1.23 g/cm³ | [1][2] |

| Refractive Index | n20/D 1.41 | [1][2] |

Enhanced Metabolic Stability

A primary reason for incorporating a CF₃ group is to block metabolic oxidation. Carbon-hydrogen (C-H) bonds are susceptible to oxidation by cytochrome P450 enzymes in the liver. The carbon-fluorine (C-F) bond is significantly stronger and more stable, making the trifluoromethyl group highly resistant to this metabolic pathway. Replacing a metabolically labile methyl group with a CF₃ group can dramatically increase a drug's half-life and bioavailability.

Increased Lipophilicity

The CF₃ group is highly lipophilic (Hansch π value of +0.88). Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier. This makes this compound a valuable building block for central nervous system (CNS) targeted drugs.

Modulation of Acidity (pKa)

The strong inductive electron-withdrawing effect of the CF₃ group can influence the acidity of nearby functional groups. For this compound, this effect is transmitted through the cyclohexane ring, making the hydroxyl proton more acidic (lowering its pKa) compared to unsubstituted cyclohexanol. This alteration can significantly affect how the molecule interacts with biological targets, such as enzyme active sites.

Spectroscopic Characterization

Accurate identification of this compound and its isomers relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The spectrum will show complex multiplets for the cyclohexane ring protons. A key diagnostic signal is the carbinol proton (the H on C1). In the more stable trans isomer, this proton is axial and will typically appear as a triplet of triplets at a lower chemical shift due to shielding effects. In the cis isomer, this proton is equatorial and will appear as a broader multiplet at a higher chemical shift.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C1 (carbinol) and C4 carbons will also show coupling to the fluorine atoms (²JCF and ³JCF, respectively).

-

¹⁹F NMR: This technique is highly sensitive to the fluorine environment. The spectrum will show a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift (typically around -73 ppm relative to CFCl₃) is characteristic of a trifluoromethyl group attached to a saturated ring system.

Expected NMR Data (Illustrative):

| Isomer | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| trans | ¹H (C1-H) | ~3.6 | tt (triplet of triplets) | J ≈ 11 (axial-axial), 4 (axial-equatorial) |

| cis | ¹H (C1-H) | ~4.1 | br s (broad singlet) | Small equatorial couplings |

| Both | ¹³C (CF₃) | ~127 | q (quartet) | ¹JCF ≈ 278 |

| Both | ¹³C (C1) | ~69-70 | t (triplet) | ²JCF ≈ 30 |

| Both | ¹⁹F (CF₃) | ~ -73 | s (singlet) | - |

Note: Actual chemical shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations will also be present in the 1100-1300 cm⁻¹ region.

Applications in Pharmaceutical Development

This compound serves as a crucial intermediate for creating drugs with improved efficacy and pharmacokinetic profiles.[1][2] While specific drug syntheses using this exact starting material are often proprietary, its structural motif is found in advanced drug candidates. For instance, related structures are employed in the synthesis of kinase inhibitors for oncology. The synthesis of Pexidartinib , a CSF1R inhibitor approved for treating tenosynovial giant cell tumor, involves intermediates with trifluoromethyl-substituted rings, highlighting the importance of this class of building blocks in modern drug discovery.[4][5]

Conclusion

This compound is a foundational building block for chemists aiming to leverage the unique advantages of fluorine in molecular design. Its well-defined stereochemistry, coupled with the profound electronic and steric effects of the trifluoromethyl group, provides a reliable platform for enhancing metabolic stability and modulating the physicochemical properties of bioactive molecules. A thorough understanding of its structure, conformational preferences, and reactivity is essential for its effective application in the development of next-generation pharmaceuticals and advanced materials.

References

- PubChem. 4-(trifluoromethyl)cyclohexan-1-ol.

- Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalysis Science & Technology.

- Royal Society of Chemistry. Supplementary Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.

- ResearchGate. Reduction using NaBH4.

- Scribd. Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride.

- PubChem. Pexidartinib.

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, has emerged as a critical substituent for modulating the physicochemical and biological properties of active pharmaceutical ingredients (APIs) and advanced materials. This guide provides an in-depth technical overview of 4-(Trifluoromethyl)cyclohexanol, a key building block that offers a unique combination of a lipophilic aliphatic ring and a powerfully electron-withdrawing trifluoromethyl group. Its CAS Number is 30129-18-1 .

This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, properties, and applications of this versatile intermediate. The content is structured to provide not just procedural knowledge but also the underlying scientific principles that govern its utility.

Core Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature, though it can also exist as a solid. It is typically available as a mixture of cis and trans isomers, a critical consideration for stereospecific applications[1]. The presence of the trifluoromethyl group significantly influences the molecule's properties compared to its non-fluorinated analog, cyclohexanol.

| Property | Value | Source(s) |

| CAS Number | 30129-18-1 | [1] |

| Molecular Formula | C₇H₁₁F₃O | [1] |

| Molecular Weight | 168.16 g/mol | [1] |

| Boiling Point | 181 °C | [1] |

| Density | 1.23 g/mL | [1] |

| Refractive Index (n20D) | 1.41 | [1] |

The Trifluoromethyl Group: A Game-Changer in Molecular Design

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable addition to drug candidates for several reasons:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, a crucial factor for bioavailability.

-

Modulation of pKa: The inductive effect of the -CF3 group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Control: The steric bulk of the -CF3 group can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

Synthesis of this compound: A Validated Protocol

The most common and scalable synthesis of this compound involves the hydrogenation of 4-(trifluoromethyl)phenol. This method provides a reliable route to the cis/trans mixture of the target compound.

Experimental Protocol: Hydrogenation of 4-(Trifluoromethyl)phenol

Objective: To synthesize this compound as a mixture of cis and trans isomers.

Materials:

-

4-(Trifluoromethyl)phenol (4-hydroxybenzotrifluoride)

-

Platinum (IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas (H₂)

-

1N Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve 5 g (30.8 mmol) of 4-(trifluoromethyl)phenol in 15 ml of glacial acetic acid.

-

Carefully add 500 mg of platinum (IV) oxide to the solution.

-

Seal the reactor and pressurize it with hydrogen gas to 50 psi.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, carefully vent the reactor and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Adjust the pH of the filtrate by the slow addition of 1N sodium hydroxide solution.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

Expected Yield: Approximately 4.5 g (87%).

Self-Validation: The identity of the product can be confirmed by mass spectrometry, which should show a [M+H]⁺ peak at 169, corresponding to the molecular ion plus a proton.

Caption: Synthetic workflow for this compound.

Characterization and Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of cis and trans isomers and the various axial and equatorial protons on the cyclohexane ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet at a downfield chemical shift, likely in the range of 3.5-4.0 ppm. The other ring protons would appear as a series of overlapping multiplets in the upfield region (1.0-2.5 ppm).

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbon attached to the hydroxyl group (around 70 ppm) and the carbon attached to the trifluoromethyl group. The CF₃ carbon signal would be a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR would show a single signal for the -CF₃ group, likely as a singlet or a narrowly split multiplet due to coupling with neighboring protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations will be observed just below 3000 cm⁻¹. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region[2][3].

-

Mass Spectrometry: Electron impact (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Fragmentation would involve the loss of water and the trifluoromethyl group.

Applications in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily functionalized, and the trifluoromethyl-substituted ring can be incorporated into a variety of molecular scaffolds[4].

While specific drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motif is found in compounds investigated for various therapeutic targets. The general strategy involves using this building block to introduce the trifluoromethylcyclohexyl moiety into a larger molecule to enhance its pharmacological profile.

One area of application is in the development of protease inhibitors, where the trifluoromethyl group can play a key role in binding to the active site of the enzyme[5].

Caption: Role of this compound in drug discovery.

Handling Cis/Trans Isomerism

A significant practical challenge when working with this compound is the presence of both cis and trans isomers. For many applications, particularly in drug development where stereochemistry is critical, the separation of these isomers is necessary.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating stereoisomers and can be adapted for the separation of diastereomeric cis and trans isomers[1][6].

General Protocol for Isomer Separation via Chiral HPLC

Objective: To separate the cis and trans isomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio will need to be optimized.

Procedure:

-

Prepare a stock solution of the this compound isomer mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the sample solution.

-

Monitor the elution profile with the UV detector.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the two isomer peaks.

-

Collect the separated fractions corresponding to each isomer.

-

Analyze the collected fractions to confirm their purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a combustible solid and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a cool, dry place away from ignition sources.

-

Disposal: Dispose of waste according to local regulations.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a cyclohexane scaffold and a trifluoromethyl group provides a powerful tool for introducing desirable properties into new molecules. A thorough understanding of its synthesis, characterization, and the practical considerations of handling its isomeric forms is essential for its effective application in the laboratory and in the development of next-generation pharmaceuticals and materials.

References

- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry. (URL not available)

- BenchChem. This compound | 75091-92-8. (URL not available)

- Chem-Impex. This compound (cis- and trans- mixture). (URL not available)

- Leitão, E., & Sobral, L. (Year not available). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL not available)

- Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry. (URL not available)

- Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin

- PubChem. 4-Methylcyclohexanol. [Link]

- Biologically Active Organofluorine Compounds. (URL not available)

- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (URL not available)

- NIST. Cyclohexanol, 4-methyl-. [Link]

- NIST. Cyclohexanol, 4-methyl-. (URL not available)

- Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing. (URL not available)

- Biologically Active Organofluorine Compounds.

- ChemInform Abstract: Synthesis of Monotrifluoromethyl-Substituted Saturated Cycles.

- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separ

- Chemistry Stack Exchange.

- Blogs@NTU.

- 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. MDPI. (URL not available)

- How Do IR Spectra Differ Between 4-Methylcyclohexene and 4-Methylcyclohexanol?. (URL not available)

- BMRB. bmse000431 Cyclohexanol. [Link]

- Dr.

- Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. PubMed. (URL not available)

- Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol. [Link]

- trans-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. (URL not available)

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597). [Link]

- NIST. Perfluoro(methylcyclohexane). [Link]

- NIST. Cyclohexanol, 4-methyl-, trans-. [Link]

- Biological and Pharmaceutical Organosulfur Molecules. Journal of Medicinal and Chemical Sciences. (URL not available)

- Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. (URL not available)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. physicsforums.com [physicsforums.com]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)cyclohexanol molecular weight and formula

An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

This compound is a fluorinated aliphatic alcohol that has garnered significant attention as a versatile intermediate in the chemical sciences. Its unique value stems from the strategic placement of a trifluoromethyl (-CF3) group on a cyclohexyl scaffold. The -CF3 group is a critical pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, stereoisomeric forms, a validated synthesis protocol with mechanistic insights, and its pivotal applications in pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this important building block.

Core Physicochemical and Structural Properties

This compound is a stable compound typically appearing as a colorless to nearly colorless liquid or a low-melting solid.[3][4] Its properties are fundamentally shaped by the interplay between the polar hydroxyl group and the highly electronegative, lipophilic trifluoromethyl group.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁F₃O | [3][4][5] |

| Molecular Weight | 168.16 g/mol | [3][4][5] |

| CAS Number | 30129-18-1 | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid or solid | [3][4] |

| Density | ~1.23 g/cm³ | [3] |

| Boiling Point | 181 °C (mixture); 160.4 ± 35.0 °C (trans-isomer) | [3][6] |

| Refractive Index | 1.4065 - 1.4115 (at 20°C) | [7] |

| Purity (Commercial) | ≥96-98% (GC) | [3][7] |

Stereoisomerism: The Cis/Trans Relationship

The cyclohexane ring's non-planar chair conformation means the substituents at the 1- and 4-positions can exist in two distinct spatial arrangements: cis (on the same side) and trans (on opposite sides). Commercially available this compound is often supplied as a mixture of these two diastereomers.[3] The specific ratio can influence the material's physical properties, such as its melting point, and may be critical for stereospecific syntheses in drug development. The separation of these isomers, if required, is typically achieved via chromatographic methods.

The choice between using a specific isomer or the mixture is application-dependent. In early-stage discovery, the mixture is often a cost-effective starting point. However, for creating a single-isomer final drug substance, a specific cis or trans precursor is essential to avoid complex final-stage purification and ensure stereochemical purity.

Caption: Chemical structures of cis and trans isomers.

The Strategic Importance of the Trifluoromethyl Group

The utility of this compound is intrinsically linked to the properties imparted by the -CF3 group. In medicinal chemistry, this moiety is not merely a placeholder but a strategic tool for optimizing a drug candidate's profile.[8]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes).[1] Replacing a metabolically vulnerable group (like a methyl or isopropyl group) with -CF3 can significantly increase a drug's half-life.

-

Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability.[1] This property is crucial for reaching intracellular targets.

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of a molecule, potentially leading to stronger, more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with a biological target.

-

Bioisosterism: The -CF3 group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, offering a similar steric profile but with vastly different electronic and metabolic properties.[1]

Caption: Relationship between molecular features and applications.

Synthesis Protocol and Mechanistic Rationale

A common and robust method for synthesizing this compound is the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This reaction reduces the aromatic ring to a cyclohexane ring.

Detailed Experimental Protocol

-

Reaction: Catalytic hydrogenation of 4-(trifluoromethyl)phenol.

-

Rationale: This method is highly effective for the complete saturation of aromatic rings. The choice of catalyst is critical for achieving high conversion and yield under manageable conditions. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a well-established and highly active catalyst for this transformation once it is reduced in situ to platinum metal by the hydrogen. Acetic acid serves as a solvent that keeps the starting material dissolved and can help maintain catalyst activity.

Step-by-Step Methodology: [5]

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with 4-(trifluoromethyl)phenol (e.g., 5 g, 30.8 mmol) and a catalytic amount of platinum(IV) oxide (PtO₂) (e.g., 500 mg, 10 wt%).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid (15 mL), to dissolve the starting material.

-

Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 16 hours or until hydrogen uptake ceases (monitored by a pressure drop). The causality here is that sufficient time and agitation are needed to ensure the substrate fully interacts with the catalyst surface.

-

Catalyst Removal: Upon completion, carefully vent the reactor. Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the platinum catalyst. This step is a self-validating control; complete removal of the heterogeneous catalyst is essential to prevent contamination of the final product.

-

Workup: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by adding a 1N sodium hydroxide solution until the pH is neutral.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (e.g., 3 x 50 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, purify the resulting oil/solid by vacuum distillation or column chromatography to obtain this compound with high purity (>98%).

Caption: Workflow for the synthesis of this compound.

Key Applications in Science and Industry

Pharmaceutical Development

The primary application of this compound is as a crucial building block in synthesizing advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] The hydroxyl group provides a reactive handle for further chemical modifications (e.g., etherification, esterification, oxidation, or substitution), while the trifluoromethyl-cyclohexyl moiety serves as a robust, lipophilic scaffold that can be incorporated into a larger molecular architecture to enhance its pharmacological profile.[1][9]

Agrochemical Formulations

Similar to its role in pharmaceuticals, this compound is used to create next-generation pesticides and herbicides.[3] The inclusion of the -CF3 group can increase the potency and stability of the agrochemical, leading to more effective pest control with potentially lower environmental impact.

Materials Science

The unique properties imparted by fluorine make this compound a valuable monomer or additive in polymer chemistry.[3] Incorporating the 4-(trifluoromethyl)cyclohexyl moiety into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity, leading to the development of advanced materials for specialized applications.[9]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of this compound is imperative.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[10] It is also considered a combustible liquid/solid.[11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[10][13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][13]

-

If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10][13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

-

Conclusion

This compound stands out as a high-value chemical intermediate whose utility is driven by the powerful influence of the trifluoromethyl group. Its strategic application allows chemists to precisely modulate the physicochemical and biological properties of target molecules. From enhancing the metabolic stability of life-saving drugs to improving the performance of advanced materials, this compound provides a reliable and effective building block for innovation across the chemical industry. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to capitalize on its potential.

References

- 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol | C10H15F3O | CID 155319982. PubChem. [Link]

- trans-4-(Trifluoromethyl)cyclohexanol | CAS#:75091-93-9. Chemsrc. [Link]

- MSDS of trans-4-(Trifluoromethyl)cyclohexanol. Capot Chemical Co., Ltd. [Link]

- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanone. Fisher Scientific. [Link]

- Cyclohexanol, 4-(trifluoromethyl)- [FTIR] Spectrum. SpectraBase. [Link]

- Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses. [Link]

- Enantioselective Synthesis of Trifluoromethyl Substituted Cyclohexanones via an Organocatalytic Cascade Michael/aldol Reaction. PubMed. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Photochemical selective difluoroalkylation reactions of bicyclobutanes. Green Chemistry (RSC Publishing). [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound AldrichCPR 30129-18-1 [sigmaaldrich.com]

- 5. This compound | 30129-18-1 [chemicalbook.com]

- 6. trans-4-(Trifluoromethyl)cyclohexanol | CAS#:75091-93-9 | Chemsrc [chemsrc.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.de [fishersci.de]

- 13. capotchem.cn [capotchem.cn]

Introduction: The Structural Significance of 4-(Trifluoromethyl)cyclohexanol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a vital chiral building block and a structural motif in the synthesis of more complex active pharmaceutical ingredients. Its cyclohexane ring offers a three-dimensional scaffold that is critical for receptor binding, while the CF₃ group imparts its unique electronic and metabolic characteristics.

This guide provides a comprehensive overview of the spectroscopic techniques required to unambiguously identify and characterize this compound, which exists as cis and trans diastereomers. Understanding the distinct spectral signatures of each isomer is paramount for controlling stereochemistry during synthesis and ensuring the purity of drug candidates. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the expert reasoning behind the analytical approach.

The Analytical Strategy: A Multi-faceted Approach to Structural Elucidation

No single technique can fully resolve the structure and stereochemistry of this compound. A synergistic workflow is essential, where each analysis provides a unique piece of the puzzle. The electron-withdrawing nature of the CF₃ group and the conformational flexibility of the cyclohexane ring necessitate a sophisticated, multi-nuclear NMR approach, complemented by IR for functional group confirmation and MS for molecular weight verification and fragmentation analysis.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for this analysis, providing detailed information about the carbon-hydrogen framework and the stereochemical relationship between substituents. Due to the presence of fluorine, a ¹⁹F-centered approach is highly advantageous.[3][4]

¹⁹F NMR Spectroscopy: The Fluorine "Spy"

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[5][6] Its large chemical shift dispersion provides excellent signal resolution, making it a powerful "spectroscopic spy" to probe the molecular environment.[7]

Expected Data:

-

Chemical Shift (δ): A signal for the CF₃ group is expected around -75 to -80 ppm (relative to CFCl₃), appearing as a triplet due to coupling with the two axial protons on the adjacent carbons in the trans isomer, and a more complex multiplet in the cis isomer.

-

Causality: The precise chemical shift and multiplicity are exquisitely sensitive to the local electronic environment and the through-space orientation of neighboring protons, making ¹⁹F NMR a primary tool for distinguishing cis and trans isomers.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected Data:

-

CH-OH (C1): The proton on the carbon bearing the hydroxyl group is expected to appear significantly downfield (δ ≈ 3.5-4.2 ppm) due to the deshielding effect of the oxygen atom.[8] The chemical shift and splitting pattern of this proton are highly diagnostic of the isomer. In the cis isomer (axial OH), this proton is equatorial and appears as a broad singlet or narrow multiplet. In the trans isomer (equatorial OH), this proton is axial and exhibits large axial-axial couplings, appearing as a triplet of triplets.

-

CH-CF₃ (C4): The proton on the carbon with the trifluoromethyl group will also be downfield (δ ≈ 2.0-2.5 ppm) and show complex splitting from coupling to both neighboring protons and the fluorine atoms.

-

Cyclohexane Ring Protons: The remaining methylene protons will appear as complex, overlapping multiplets in the δ ≈ 1.2-2.2 ppm range.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The influence of the trifluoromethyl group on ¹³C chemical shifts in a cyclohexane ring is well-documented.[9]

Expected Data:

-

CF₃ Carbon: This carbon will appear as a distinct quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz).[10]

-

C4 (CH-CF₃): The carbon atom directly attached to the CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 20-30 Hz).[9][10]

-

C1 (CH-OH): Expected around δ ≈ 68-75 ppm. The chemical shift will differ between the cis and trans isomers due to the differing steric and electronic environments of axial vs. equatorial hydroxyl groups.

-

C2, C3, C5, C6: These carbons will have shifts influenced by their position relative to the two substituents. Gamma-gauche effects from axial substituents typically cause an upfield (shielding) shift compared to their equatorial counterparts.[9]

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling (J, Hz) |

| ¹⁹F | -CF₃ | -75 to -80 | Multiplet (coupling to adjacent protons) |

| ¹H | H-1 (trans, axial) | ~3.6 | Triplet of triplets (large Jax-ax) |

| ¹H | H-1 (cis, equat.) | ~4.1 | Broad singlet or narrow multiplet (small Jeq-ax, Jeq-eq) |

| ¹H | H-4 | ~2.2 | Multiplet |

| ¹H | Ring CH₂ | 1.2 - 2.2 | Overlapping multiplets |

| ¹³C | C-1 (CHOH) | 68 - 75 | Singlet |

| ¹³C | C-4 (CHCF₃) | 35 - 45 | Quartet (²JCF ≈ 20-30 Hz) |

| ¹³C | -CF₃ | 125 - 130 | Quartet (¹JCF ≈ 270-280 Hz) |

| ¹³C | Ring CH₂ | 25 - 40 | Singlets |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by absorptions from the O-H, C-H, C-O, and C-F bonds.

Expected Data:

-

O-H Stretch: A very strong and broad absorption band will be present in the 3200-3600 cm⁻¹ region, which is characteristic of a hydrogen-bonded alcohol.[8][11] This is often the most easily identifiable peak in the spectrum.[12]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-F Stretches: The trifluoromethyl group will produce multiple, very strong, and intense absorption bands in the 1100-1400 cm⁻¹ region.[10] The C-CF₃ stretching mode is particularly characteristic and often appears near 1330 cm⁻¹.[10]

-

C-O Stretch: The C-O stretching vibration of a secondary alcohol like cyclohexanol gives a strong band between 1075-1150 cm⁻¹.[13] The exact position can provide clues to the stereochemistry; C-O stretches for axial alcohols tend to be at lower wavenumbers than for their equatorial counterparts.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Appearance |

| 3200 - 3600 | O-H Stretch (H-bonded) | Strong | Broad |

| 2850 - 2960 | C-H Stretch (sp³) | Medium-Strong | Sharp |

| 1100 - 1400 | C-F Stretches | Very Strong | Sharp, Multiple Bands |

| 1075 - 1150 | C-O Stretch | Strong | Sharp |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural insights through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₁F₃O, with a molecular weight of 168.16 g/mol .

Expected Data:

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 168 should be observable, though it may be of low intensity, which is typical for alcohols that fragment readily.[14]

-

Key Fragmentation Pathways:

-

Dehydration ([M-H₂O]⁺): Loss of a water molecule (18 Da) is a very common fragmentation pathway for cyclic alcohols, leading to a prominent peak at m/z = 150.[8][15]

-

Alpha-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds can occur.

-

Loss of CF₃ ([M-CF₃]⁺): Loss of the trifluoromethyl radical (69 Da) would result in a fragment at m/z = 99.

-

Base Peak: The base peak for cyclohexanol itself is often at m/z = 57.[15][16] A similar fragment may be prominent for this derivative, arising from ring cleavage.

-

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Causality |

| 168 | [C₇H₁₁F₃O]⁺ (M⁺) | Molecular Ion |

| 150 | [C₇H₉F₃]⁺ | Loss of H₂O (Dehydration) |

| 99 | [C₆H₁₀O]⁺ | Loss of ·CF₃ radical |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Ring cleavage, common for cyclohexanols |

Experimental Protocols: A Self-Validating System

Adherence to rigorous, well-defined protocols is essential for generating trustworthy and reproducible data.

Protocol 1: High-Resolution NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).[17][18] For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm), though it is often referenced externally or relative to a secondary standard.[17]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a spectrometer of at least 400 MHz.

-

Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

¹⁹F NMR Acquisition:

-

Acquire both proton-coupled and proton-decoupled ¹⁹F spectra. The coupled spectrum provides valuable JHF coupling information.[7]

-

Utilize a spectrometer with a dedicated fluorine channel.

-

-

2D NMR (for full assignment):

-

Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons.

-

Acquire a ¹H-¹⁹F HETCOR experiment to assign proton-fluorine correlations and coupling constants.[3][7] This is a critical experiment for this molecule.

-

Acquire a ¹H-¹H COSY experiment to establish proton-proton connectivity within the ring.

-

Sources

- 1. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. researchgate.net [researchgate.net]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. physicsforums.com [physicsforums.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reddit.com [reddit.com]

- 17. rsc.org [rsc.org]

- 18. scs.illinois.edu [scs.illinois.edu]

1H and 13C NMR spectra of 4-(Trifluoromethyl)cyclohexanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Trifluoromethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key structural motif in medicinal chemistry and materials science, understanding the precise stereochemistry of this compound is critical.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the foundational principles and experimental protocols required to unambiguously differentiate and characterize the cis and trans isomers of this compound using NMR spectroscopy. We will explore the nuanced effects of conformational isomerism and substituent influence on chemical shifts and coupling constants, providing a robust framework for structural elucidation.

Introduction: The Significance of this compound

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] this compound, which exists as a mixture of cis and trans diastereomers, is a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1] The distinct spatial arrangement of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups in these isomers dictates their three-dimensional structure and, consequently, their biological activity and material properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the stereochemistry of such cyclic compounds.[2][3] By analyzing the characteristic signals in ¹H and ¹³C NMR spectra, we can deduce the axial or equatorial orientation of substituents on the cyclohexane ring, allowing for a definitive assignment of the cis and trans configurations.

Foundational Principles: NMR of Substituted Cyclohexanes

A robust interpretation of the NMR spectra of this compound hinges on understanding the conformational dynamics of the cyclohexane ring and the influence of its substituents.

-

Chair Conformation and Anisotropic Effects: At room temperature, the cyclohexane ring rapidly interconverts between two low-energy chair conformations. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Protons in these environments experience different shielding effects from the C-C single bonds, leading to distinct chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

-

The Karplus Relationship and Coupling Constants: The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dependent on the dihedral angle (θ) between them. The Karplus relationship provides a powerful tool for stereochemical assignment:

-

Axial-Axial (³Jₐₐ): The dihedral angle is ~180°, resulting in a large coupling constant, typically 10-13 Hz .

-

Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ): The dihedral angles are ~60°, resulting in small coupling constants, typically 2-5 Hz . The observation of a large ³J value for a ring proton is a definitive indicator of its axial orientation and its coupling to an adjacent axial proton.[3]

-

-

Substituent Effects:

-

Hydroxyl (-OH) Group: The electronegative oxygen atom deshields the attached methine proton (H-1) and carbon (C-1), shifting their signals downfield.

-

Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group. It strongly deshields the attached methine proton (H-4) and carbon (C-4). Furthermore, the fluorine atoms (¹⁹F, spin I=½) couple to the carbon nucleus, leading to characteristic splitting in the ¹³C NMR spectrum.[4]

-

Isomer-Specific Spectral Analysis

The differentiation between the cis and trans isomers of this compound is primarily achieved by analyzing the multiplicity and coupling constants of the H-1 (CH-OH) and H-4 (CH-CF₃) protons.

Conformational Preferences

-

trans-4-(Trifluoromethyl)cyclohexanol: The thermodynamically most stable conformation places both the larger -CF₃ group and the -OH group in equatorial positions. This minimizes steric strain.

-

cis-4-(Trifluoromethyl)cyclohexanol: In this isomer, one substituent must be axial while the other is equatorial. Due to its larger size (A-value), the -CF₃ group will preferentially occupy the equatorial position, forcing the -OH group into the axial position.

Caption: Preferred chair conformations of the cis and trans isomers.

¹H NMR Spectral Interpretation

The most diagnostic signal is that of the H-1 proton, which is directly attached to the carbon bearing the hydroxyl group.

-

trans Isomer (H-1 is Axial):

-

Chemical Shift: Expected to be at a higher field (more shielded) compared to the cis isomer, typically around ~3.6 ppm .[3]

-

Multiplicity: As an axial proton, H-1 is coupled to two adjacent axial protons (H-2ₐₓ, H-6ₐₓ) and two adjacent equatorial protons (H-2ₑq, H-6ₑq). This results in a triplet of triplets (tt) or a complex multiplet characterized by at least two large axial-axial coupling constants (³Jₐₐ ≈ 10-13 Hz) and two smaller axial-equatorial couplings (³Jₐₑ ≈ 2-5 Hz). The large J-value is the key identifier.

-

-

cis Isomer (H-1 is Equatorial):

-

Chemical Shift: Expected to be at a lower field (more deshielded) compared to the trans isomer, typically around ~4.0 ppm .[3]

-

Multiplicity: As an equatorial proton, H-1 is coupled to adjacent protons via smaller equatorial-axial (³Jₑₐ) and equatorial-equatorial (³Jₑₑ) interactions. This results in a broad multiplet or singlet with small coupling constants (all J ≈ 2-5 Hz) . The absence of a large coupling constant is the definitive feature.[5]

-

Table 1: Comparative ¹H NMR Data for this compound Isomers

| Proton Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Key Distinguishing Feature |

| H-1 (CH-OH) | ~3.6 ppm (Multiplet, tt) | ~4.0 ppm (Broad Multiplet) | Large coupling constant (³Jₐₐ ≈ 10-13 Hz) present in trans isomer only. The cis isomer shows only small couplings. |

| H-4 (CH-CF₃) | ~2.2-2.4 ppm (Multiplet) | ~2.2-2.4 ppm (Multiplet) | H-4 is axial in both preferred conformations, leading to similar complex splitting patterns with large J-couplings. |

| H-2,6 & H-3,5 (Ring) | ~1.2 - 2.1 ppm (Overlapping Multiplets) | ~1.2 - 2.1 ppm (Overlapping Multiplets) | Complex region, difficult to analyze without 2D NMR. |

| -OH | Variable (Broad Singlet) | Variable (Broad Singlet) | Position is dependent on solvent, concentration, and temperature. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides complementary information, particularly regarding the carbon attached to the -CF₃ group.

-

C-1 (CH-OH) and C-4 (CH-CF₃): These carbons are deshielded by the electronegative substituents and will appear downfield. Stereochemical differences (axial vs. equatorial -OH) will cause slight shifts in the C-1 resonance and adjacent carbons (γ-gauche effect).

-

-CF₃ Carbon: This signal is uniquely identifiable. It will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹J_CF). This coupling constant is very large, typically 270-290 Hz .[4] The intensity of this quartet may be low due to the absence of a Nuclear Overhauser Effect (NOE) and potentially long spin-lattice relaxation times (T₁).[4][6]

Table 2: Comparative ¹³C NMR Data for this compound Isomers

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Key Features |

| C-1 (CH-OH) | ~68 - 72 | Singlet | The chemical shift will differ slightly between isomers due to the axial/equatorial position of the -OH group. |

| C-4 (CH-CF₃) | ~35 - 40 | Quartet (²J_CF ≈ 30 Hz) | Deshielded and split into a quartet by two-bond coupling to the fluorine atoms. |